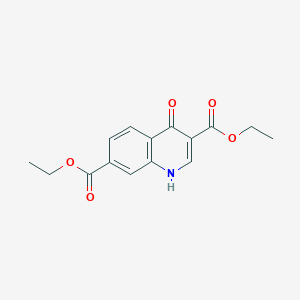
Diethyl 4-oxo-1,4-dihydroquinoline-3,7-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,7-Quinolinedicarboxylic acid, 4-hydroxy-, 3,7-diethyl ester is a derivative of quinoline, a heterocyclic aromatic organic compound This compound is known for its unique chemical structure, which includes a quinoline core with carboxylic acid and ester functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Quinolinedicarboxylic acid, 4-hydroxy-, 3,7-diethyl ester typically involves the esterification of 3,7-quinolinedicarboxylic acid. One common method is the reaction of 3,7-quinolinedicarboxylic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the diethyl ester. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the industrial production more sustainable.
化学反应分析
Types of Reactions
3,7-Quinolinedicarboxylic acid, 4-hydroxy-, 3,7-diethyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The hydrogen atoms on the quinoline ring can be substituted with different functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Diethyl 3,7-quinolinedicarboxylate alcohols.
Substitution: Halogenated quinoline derivatives.
科学研究应用
3,7-Quinolinedicarboxylic acid, 4-hydroxy-, 3,7-diethyl ester has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of new antibiotics and anticancer drugs.
Industry: Utilized in the production of dyes, pigments, and other materials due to its stable chemical structure.
作用机制
The mechanism of action of 3,7-Quinolinedicarboxylic acid, 4-hydroxy-, 3,7-diethyl ester involves its interaction with various molecular targets. In biological systems, it can bind to enzymes and proteins, inhibiting their activity. For example, it may inhibit the activity of topoisomerases, enzymes involved in DNA replication, leading to the disruption of cell division and growth. Additionally, its ability to generate reactive oxygen species (ROS) can induce oxidative stress in cells, contributing to its antimicrobial and anticancer properties.
相似化合物的比较
Similar Compounds
Quinoline: The parent compound, known for its use in the synthesis of antimalarial drugs.
4-Hydroxyquinoline: A derivative with similar biological activities, used in the synthesis of various pharmaceuticals.
3,7-Quinolinedicarboxylic acid: The non-esterified form, used as an intermediate in organic synthesis.
Uniqueness
3,7-Quinolinedicarboxylic acid, 4-hydroxy-, 3,7-diethyl ester is unique due to the presence of both ester and hydroxyl functional groups, which enhance its reactivity and potential applications. Its ability to undergo a wide range of chemical reactions makes it a valuable compound in synthetic organic chemistry and drug development.
属性
CAS 编号 |
41460-19-9 |
|---|---|
分子式 |
C15H15NO5 |
分子量 |
289.28 g/mol |
IUPAC 名称 |
diethyl 4-oxo-1H-quinoline-3,7-dicarboxylate |
InChI |
InChI=1S/C15H15NO5/c1-3-20-14(18)9-5-6-10-12(7-9)16-8-11(13(10)17)15(19)21-4-2/h5-8H,3-4H2,1-2H3,(H,16,17) |
InChI 键 |
ITHPPFOLFJCUPX-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=CC2=C(C=C1)C(=O)C(=CN2)C(=O)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2Z)-N-(3-ethoxyphenyl)-3-methyl-4-oxo-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazinane-6-carboxamide](/img/structure/B15032090.png)
![(7Z)-3-(4-ethylphenyl)-7-(5-methoxy-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B15032102.png)
![2,2,2-trifluoro-1-[1-hydroxy-3-(4-methoxyphenyl)-11-(3,4,5-trimethoxyphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]ethanone](/img/structure/B15032106.png)
![N-cyclohexyl-3-[(2E)-2-[4-(dimethylamino)benzylidene]-1-(1,1-dioxido-1,2-benzisothiazol-3-yl)hydrazino]propanamide](/img/structure/B15032120.png)
![N-[(E)-Amino[(4,6,7-trimethylquinazolin-2-YL)amino]methylidene]benzamide](/img/structure/B15032122.png)

![2-(p-tolyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B15032126.png)
![3-[(Z)-(3-sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-methoxyethyl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15032134.png)
![3,4-bis(4-methoxyphenyl)-5-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B15032142.png)
![[(5Z)-5-(1-isopentyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B15032147.png)
![2-[(4-chlorophenyl)sulfanyl]-N'-(1-methylpiperidin-4-ylidene)propanehydrazide](/img/structure/B15032149.png)
![6-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl acetate](/img/structure/B15032153.png)
![2-(4-Chlorophenyl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B15032160.png)
![3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(1-piperidinyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15032175.png)
